molecular formula C16H20N2O3 B11426815 N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11426815
M. Wt: 288.34 g/mol
InChI Key: XCNPAJPDJOPUFG-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group, a methoxyphenyl group, and a dihydro-1,2-oxazole ring, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the dihydro-1,2-oxazole ring. This can be achieved through the reaction of a nitrile oxide with an alkene under mild conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with an intermediate compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and functionalized cyclopentyl or methoxyphenyl derivatives.

Scientific Research Applications

N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-cyclopentyl-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • N-cyclopentyl-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Uniqueness

N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-cyclopentyl-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C16H20N2O3/c1-20-13-8-6-11(7-9-13)14-10-15(21-18-14)16(19)17-12-4-2-3-5-12/h6-9,12,15H,2-5,10H2,1H3,(H,17,19)

InChI Key

XCNPAJPDJOPUFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3CCCC3

Origin of Product

United States

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